4-Butyl-6-[3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methylchromen-2-one
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Overview
Description
4-Butyl-6-[3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methylchromen-2-one is a complex organic compound with the molecular formula C19H23NO4. It is a derivative of chromen-2-one, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-6-[3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methylchromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-butyl-7-hydroxy-8-methylchromen-2-one with 3-(dimethylamino)prop-2-enoyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Butyl-6-[3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methylchromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 7 can be oxidized to form a ketone.
Reduction: The enoyl group can be reduced to form a saturated compound.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 7-keto-4-butyl-6-[3-(dimethylamino)prop-2-enoyl]-8-methylchromen-2-one.
Reduction: Formation of 4-butyl-6-[3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methylchroman-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Butyl-6-[3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methylchromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Butyl-6-[3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Butyl-7-hydroxy-8-methylchromen-2-one: Lacks the dimethylamino and enoyl groups.
6-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-8-methylchromen-2-one: Lacks the butyl group.
4-Butyl-6-[3-(dimethylamino)prop-2-enoyl]-8-methylchromen-2-one: Lacks the hydroxyl group at position 7.
Uniqueness
4-Butyl-6-[3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methylchromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H23NO4 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-butyl-6-[3-(dimethylamino)prop-2-enoyl]-7-hydroxy-8-methylchromen-2-one |
InChI |
InChI=1S/C19H23NO4/c1-5-6-7-13-10-17(22)24-19-12(2)18(23)15(11-14(13)19)16(21)8-9-20(3)4/h8-11,23H,5-7H2,1-4H3 |
InChI Key |
RWTYWTHJVJESKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C(C(=C(C=C12)C(=O)C=CN(C)C)O)C |
Origin of Product |
United States |
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